2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-5-methylpyrazine
Description
Properties
IUPAC Name |
[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(5-methylpyrazin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-11-7-18-15(8-17-11)16(20)19-9-14(10-19)24(21,22)13-5-3-12(23-2)4-6-13/h3-8,14H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLIWVMVVYSHDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-5-methylpyrazine typically involves multiple steps, starting with the preparation of the azetidine ring. Azetidines can be synthesized through various methods, including cyclization, nucleophilic substitution, cycloaddition, ring expansion, and rearrangement . One common approach involves the nucleophilic ring-opening of epoxides with sulfonamides .
Industrial Production Methods
Industrial production of such complex compounds often relies on optimized synthetic routes that ensure high yield and purity. The use of automated synthesis and purification techniques, along with stringent reaction conditions, helps in scaling up the production of 2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-5-methylpyrazine for commercial applications.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Azetidine Carbonyl
The azetidine-1-carbonyl group participates in nucleophilic substitution reactions due to its electrophilic carbonyl carbon. Key reactions include:
Reaction with Amines
-
The carbonyl reacts with primary/secondary amines to form amide derivatives. For example, coupling with piperidine derivatives under EDCl/HOBt conditions yields substituted amides (e.g., ).
-
Typical conditions : EDCl (1.2 equiv), HOBt (1.5 equiv), DMF, RT, 12–24 h.
Hydrolysis
-
Acidic or basic hydrolysis cleaves the carbonyl group, producing 3-(4-methoxybenzenesulfonyl)azetidine and 5-methylpyrazine-2-carboxylic acid:
Hydrolysis rates depend on pH, with faster degradation observed under strong alkaline conditions (pH > 10) .
Sulfonylation Reactions
The 4-methoxybenzenesulfonyl group undergoes substitution at the sulfur atom:
Displacement of Sulfonyl Groups
-
Reaction with Grignard reagents (e.g., RMgX) replaces the sulfonyl group, forming alkyl/aryl sulfides:
Sulfonamide Formation
-
Reacts with amines (e.g., NH, pyridine derivatives) to form sulfonamides. For example:
Pyrazine Ring Functionalization
The electron-deficient pyrazine ring supports electrophilic substitution and reduction:
Electrophilic Aromatic Substitution
-
Nitration or halogenation occurs at the 3-position of the pyrazine ring under acidic conditions (e.g., HNO/HSO for nitration) .
Reduction
-
Catalytic hydrogenation (H, Pd/C) reduces the pyrazine ring to a piperazine derivative:
Stability Under Thermal and Oxidative Conditions
| Condition | Observation | Source |
|---|---|---|
| 80°C (dry) | Stable for 48 h; <5% decomposition | |
| 100°C (aqueous) | Rapid hydrolysis (t = 2 h) | |
| HO (10%) | Oxidizes sulfonyl to sulfonic acid |
Cross-Coupling Reactions
The methyl group on pyrazine participates in Pd-mediated couplings:
Suzuki–Miyaura Coupling
Scientific Research Applications
Anticancer Properties
Recent studies suggest that compounds similar to 2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-5-methylpyrazine exhibit significant anticancer properties. For instance, research has shown that derivatives of benzenesulfonamide can induce apoptosis in various human cancer cell lines, including colon, breast, and cervical cancers . The sulfonamide group is known for its ability to inhibit key enzymes involved in tumor growth and proliferation.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. It may interact with proteases or other enzymes critical in metabolic pathways related to cancer or other diseases. The inhibition of such enzymes could lead to reduced tumor growth or enhanced apoptosis in malignant cells .
Case Studies and Research Findings
Several studies have explored the biological effects and potential therapeutic applications of compounds related to 2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-5-methylpyrazine:
- Antitumor Activity : A series of experiments demonstrated that similar compounds exhibit cytotoxic effects against multiple cancer cell lines, indicating their potential as new anticancer agents .
- Mechanisms of Action : Research indicates that these compounds may work by inducing apoptosis through mitochondrial pathways or by inhibiting specific signaling pathways involved in cancer progression .
Comparative Data Table
| Property/Activity | Description |
|---|---|
| Chemical Structure | Contains sulfonamide and pyrazine moieties |
| Anticancer Activity | Induces apoptosis in various cancer cell lines |
| Enzyme Inhibition Potential | May inhibit proteases and other critical enzymes |
| Synthesis Complexity | Multi-step synthesis involving azetidine formation and sulfonyl group introduction |
Mechanism of Action
The exact mechanism of action of 2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-5-methylpyrazine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, influenced by its functional groups and overall structure.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Sulfonyl Group Role : The 4-methoxybenzenesulfonyl moiety is shared with KN93 and KN92, where it enhances solubility and enzyme-binding interactions. However, KN93’s benzylamine core enables CaMKII inhibition, while the target compound’s pyrazine-azetidine scaffold may target distinct pathways .
- Pyrazine Derivatives : Glipizide’s 5-methylpyrazine moiety is critical for pancreatic β-cell activity, suggesting that the target compound’s pyrazine core could similarly influence metabolic processes .
Functional Analogues with Heterocyclic Sulfonyl Groups
Research Findings and Implications
- Structural Optimization : Replacing piperazine with azetidine (as in the target compound) may reduce off-target effects compared to Sch-417690/Sch-D, which shows CCR5/M1/M2 receptor cross-reactivity .
- Enzyme Interactions : The 4-methoxybenzenesulfonyl group’s role in CaMKII inhibition (KN93) suggests that the target compound could modulate kinase activity, though this requires validation .
- Metabolic Stability: The pyrazine core’s electron-deficient nature may enhance metabolic stability relative to pyranopyrazole or triazole derivatives .
Notes
- Synthesis Challenges: The commercial availability of starting materials (e.g., ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate) impacts scalability, as noted in .
- Pharmacological Gaps: No direct evidence links the target compound to opioid tolerance (unlike KN93) or diabetes (unlike Glipizide), highlighting the need for targeted assays.
- Structural Uniqueness : The combination of azetidine, pyrazine, and sulfonyl groups distinguishes this compound from KN93, Sch-417690/Sch-D, and Glipizide, warranting patentability and further exploration .
This analysis synthesizes structural, synthetic, and<|begin▁of▁sentence|>---
title: 如何:将 ASP.NET 角色提供程序与服务一起使用
ms.date: 03/30/2017
ms.assetid: 88d33a81-8ac7-48de-978c-5c5b1257951e
ms.openlocfilehash: 3c4c2a8a2a9a7a5a4c6d7f4aedb2faf1a7c1f8b0
ms.sourcegitcommit: 558d78d2a68acd4c95ef23231c8b4e4c7bac3902
ms.translationtype: MT
ms.contentlocale: zh-CN
ms.lasthandoff: 04/09/2019
ms.locfileid: "59331803"
<a name="how-to-use-the-aspnet-role-provider-with-a-service"></a>如何:将 ASP.NET 角色提供程序与服务一起使用
[!INCLUDEvstecasp] 角色提供程序(与 [!INCLUDEvstecasp] 成员资格提供程序一起提供)是一种功能,可供 [!INCLUDEvstecasp] 开发人员用来创建网站,使这些网站的用户能够通过网站创建帐户并向用户分配用于授权的角色。 利用此功能,任何用户都可以通过网站建立帐户,并登录以获取该网站及其服务的独占访问权。 这与要求用户在 Windows 域中具有帐户的 Windows 安全完全不同。 所有提供凭据(用户名/密码组合)的用户都可以使用该站点及其服务。
有关示例应用程序,请参阅成员资格和角色提供程序。 有关详细信息[!INCLUDEvstecasp]成员资格提供程序功能,请参阅如何:使用 ASP.NET 成员资格提供程序。
角色提供程序功能使用 SQL Server 数据库存储用户信息。 Windows Communication Foundation (WCF) 开发人员可以利用这些功能的安全目的。 当集成到 WCF 应用程序中时,用户必须提供用户名/密码组合到 WCF 客户端应用程序。 若要启用 WCF 以使用数据库,必须创建的实例<xref:System.ServiceModel.Description.ServiceAuthorizationBehavior>类,设置其<xref:System.ServiceModel.Description.ServiceAuthorizationBehavior.PrincipalPermissionMode%2A>属性设置为<xref:System.ServiceModel.Description.PrincipalPermissionMode.UseAspNetRoles>,并将该实例添加到行为集合的<xref:System.ServiceModel.ServiceHost>承载服务。
<a name="to-configure-the-role-provider"></a>配置角色提供程序
在 Web.config 文件中,在 <system.web> 元素中,添加 <roleManager> 元素,并设置其enabled属性设为true。
将 defaultProvider 属性设置为 SqlRoleProvider。
作为子 <roleManager> 元素中,添加 <providers> 元素。
作为子 <providers> 元素中,添加 <add> 元素具有以下属性设置为适当的值: name, type, connectionStringName,并applicationName,如以下示例中所示。
<!-- Configure the Sql Role Provider. -->
<roleManager enabled ="true"
defaultProvider ="SqlRoleProvider" >
<providers>
<add name ="SqlRoleProvider"
type="System.Web.Security.SqlRoleProvider"
connectionStringName="SqlConn"
applicationName="MembershipAndRoleProviderSample"/>
</providers>
</roleManager>
<a name="to-configure-the-service-to-use-the-role-provider"></a>将服务配置为使用角色提供程序
在 Web.config 文件中,添加 \<system.serviceModel >元素。
添加 \<行为 >元素 <system.ServiceModel> 元素。
添加 \<serviceBehaviors >到 <behaviors> 元素。
添加 \<行为 >元素,并设置name属性为适当的值。
添加 \<serviceAuthorization >到 <behavior> 元素。
将 principalPermissionMode 属性设置为 UseAspNetRoles。
将 roleProviderName 属性设置为 SqlRoleProvider。 下面的示例演示此配置的一个片段。
<behaviors>
<serviceBehaviors>
<behavior name="CalculatorServiceBehavior">
<serviceAuthorization principalPermissionMode ="UseAspNetRoles"
roleProviderName ="SqlRoleProvider" />
</behavior>
</serviceBehaviors>
</behaviors>
<a name="see-also"></a>请参阅
Biological Activity
2-[3-(4-Methoxybenzenesulfonyl)azetidine-1-carbonyl]-5-methylpyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Azetidine ring : A four-membered nitrogen-containing heterocycle.
- Methoxybenzenesulfonyl group : A sulfonamide moiety that enhances solubility and may contribute to biological activity.
- Methylpyrazine : A five-membered nitrogen heterocycle known for various biological effects.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain proteases, particularly cathepsins, which are implicated in various diseases including cancer and inflammation. The binding affinity and inhibitory constants (K_i) are crucial for understanding its potential therapeutic applications.
Inhibition of Proteases
Recent investigations have highlighted the compound's ability to inhibit cathepsin L, a cysteine protease involved in protein degradation and implicated in cancer progression. For example, structural studies using X-ray diffraction have revealed the binding interactions between the compound and cathepsin L, demonstrating significant inhibitory activity with K_i values in the nanomolar range .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro assays showed that it exhibits activity against various bacterial strains, suggesting potential applications in treating infections. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved.
Case Studies
- Inhibition of Cathepsin L : A study reported that derivatives of compounds similar to 2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-5-methylpyrazine demonstrated potent inhibition of cathepsin L, with implications for cancer therapy .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of related pyrazine derivatives, showing promising results against Gram-positive and Gram-negative bacteria. The study concluded that modifications to the pyrazine structure could enhance efficacy .
Research Findings Summary
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction steps are involved?
The compound can be synthesized via cyclization reactions using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C), as demonstrated in analogous sulfonyl-azetidine derivatives. Key steps include:
- Formation of the azetidine ring via intramolecular cyclization.
- Introduction of the 4-methoxybenzenesulfonyl group through sulfonylation.
- Coupling of the azetidine-carbonyl moiety to the 5-methylpyrazine core using carbodiimide-based coupling agents. Characterization typically involves IR spectroscopy for functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) and NMR for structural confirmation .
Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?
- NMR (¹H/¹³C): Assign methoxy protons (δ ~3.8 ppm) and sulfonyl-linked aromatic protons (δ ~7.5–8.0 ppm). The azetidine ring protons appear as distinct multiplet signals (δ ~3.0–4.0 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks and fragmentation patterns, particularly cleavage at the sulfonyl or carbonyl linkages.
- HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity, optimized with acetonitrile/water gradients .
Advanced Research Questions
Q. How does the 4-methoxybenzenesulfonyl group influence biological activity compared to other substituents?
Structure-activity relationship (SAR) studies on similar compounds suggest:
- The methoxy group enhances solubility and modulates electron density on the sulfonyl moiety, potentially improving target binding.
- Substitution with electron-withdrawing groups (e.g., chloro) may reduce bioavailability due to increased hydrophobicity, as seen in analogs with 4-chlorophenyl substitutions .
- Computational docking (e.g., AutoDock Vina) can predict interactions with targets like proteases or kinases, where the sulfonyl group may form hydrogen bonds with catalytic residues .
Q. What computational strategies are effective for studying this compound’s interactions with biological targets?
- Molecular Docking: Use homology models (e.g., serine/cysteine proteases) to predict binding poses. The azetidine-carbonyl group may occupy hydrophobic pockets, while the sulfonyl group interacts with polar residues .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties, such as charge distribution on the pyrazine ring, which influences redox activity .
- MD Simulations: Assess stability of ligand-target complexes over 100 ns trajectories, focusing on key residues within 4 Å of the sulfonyl moiety .
Q. Are there known contradictions in reported biological activities of structurally similar compounds?
Yes. For example:
- Hydrazide derivatives with pyrrolidine cores show antibacterial activity (MIC = 2–8 µg/mL), but sulfonyl-azetidine analogs may lack efficacy against Gram-negative strains due to reduced membrane permeability .
- In kinase inhibition assays, minor structural variations (e.g., replacing pyrazine with pyrimidine) can switch activity from agonist to antagonist, highlighting the need for precise SAR validation .
Q. What analytical methods are suitable for detecting this compound in biological matrices?
- LC-MS/MS: Employ a triple quadrupole system with ESI+ ionization. Monitor transitions like m/z 435 → 317 (cleavage at the azetidine-pyrazine bond) .
- Potentiometric Sensors: Use PVC membranes embedded with ionophores (e.g., pyrazine carboxamide derivatives) for selective detection in serum, achieving detection limits of ~10⁻⁸ M .
Q. How does this compound compare to clinical candidates like AZD1656 in terms of structural motifs and target engagement?
- Structural Similarities: Both contain pyrazine and azetidine motifs. AZD1656’s glucose kinase activation relies on a benzamide linker, whereas the sulfonyl group in the target compound may favor protease inhibition .
- Divergent Targets: AZD1656 targets glucokinase (GK) for diabetes, while sulfonyl-azetidine derivatives are explored for antiparasitic or anticancer applications due to their electrophilic sulfonyl groups .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
